Enhanced TPSA & H-Bonding vs. Des-Hydroxymethyl Analog
The target compound (C12H14FNO5S, MW 303.31) possesses a 5-hydroxymethyl group that increases the topological polar surface area (TPSA) and hydrogen-bond donor/acceptor count compared to the des-hydroxymethyl comparator 1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid (CAS 251096-96-5, C11H12FNO4S, MW 273.28). Calculated TPSA for the target compound is approximately 95–100 Ų, versus approximately 75–80 Ų for the comparator, representing a ~25% increase. The target provides one additional hydrogen-bond donor (hydroxymethyl -OH) and one additional hydrogen-bond acceptor (hydroxymethyl oxygen) relative to the comparator. [1] These differences are predicted to modulate aqueous solubility, passive membrane permeability, and polar interactions with biological targets.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and hydrogen-bond donor/acceptor count |
|---|---|
| Target Compound Data | TPSA ≈ 95–100 Ų; HBD = 2 (carboxylic acid OH + hydroxymethyl OH); HBA = 6 (calculated from SMILES: OC[C@H]1CC[C@H](N1S(=O)(=O)c1ccc(cc1)F)C(=O)O) [1] |
| Comparator Or Baseline | 1-(4-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid (CAS 251096-96-5): TPSA ≈ 75–80 Ų; HBD = 1; HBA = 5 |
| Quantified Difference | TPSA increase of ~20–25 Ų (~25% increase); +1 HBD, +1 HBA relative to comparator |
| Conditions | Calculated from molecular structure using standard cheminformatic methodology (e.g., Ertl TPSA algorithm); no experimental logP or solubility measurements identified for target compound. |
Why This Matters
TPSA and hydrogen-bonding capacity are key determinants of oral bioavailability and blood-brain barrier penetration in drug discovery programs; the 5-hydroxymethyl group provides a tunable handle for modulating these properties that is absent in simpler N-arylsulfonyl proline scaffolds.
- [1] Labgle. 1-(4-fluorobenzenesulfonyl)-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid, cis, SMILES: OC[C@H]1CC[C@H](N1S(=O)(=O)c1ccc(cc1)F)C(=O)O. https://www.labgle.com View Source
